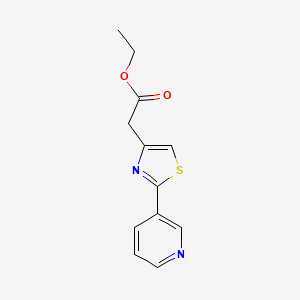

Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)6-10-8-17-12(14-10)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRCACXOIKCVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281236 | |

| Record name | Ethyl 2-(3-pyridinyl)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-69-6 | |

| Record name | Ethyl 2-(3-pyridinyl)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80653-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-pyridinyl)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 2 Pyridin 3 Yl Thiazol 4 Yl Acetate and Its Derivatives

Chemo-selective Synthetic Routes for the Core Thiazole-Pyridine Moiety

The construction of the 2-(pyridin-3-yl)thiazole scaffold is a critical step in the synthesis of the target compound. Various synthetic strategies have been developed to achieve this, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most prominent.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of thiazole rings. nih.gov In the context of ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate, this typically involves the cyclocondensation of an α-haloketone with a thioamide. The synthesis of the closely related ethyl 2-(nicotinamido)thiazole-4-carboxylate has been reported, which proceeds via the reaction of ethyl 2-chloroacetoacetate with nicotinamide, followed by cyclization. A plausible route to the title compound would involve the reaction of nicotinothioamide (a thioamide derivative of nicotinamide) with ethyl 4-chloro-3-oxobutanoate.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Table 1: Key Reactants in Hantzsch Synthesis for Pyridinyl-Thiazole Core

| Reactant Type | Example for Target Synthesis | Role in Reaction |

| Thioamide | Nicotinothioamide | Provides the N-C-S fragment of the thiazole ring and the pyridin-3-yl substituent. |

| α-Haloketone | Ethyl 4-chloro-3-oxobutanoate | Provides the C-C fragment of the thiazole ring and the acetate (B1210297) side chain. |

Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder or greener conditions. mdpi.comfrontiersin.org These include microwave-assisted synthesis, which can significantly accelerate the reaction, and the use of catalysts such as silica-supported tungstosilisic acid in one-pot, multi-component reactions. mdpi.com Furthermore, modifications to the reaction conditions, such as performing the synthesis under acidic conditions, can influence the regioselectivity of the cyclization. scielo.br

Alternative Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is prevalent, several alternative strategies for the formation of the thiazole ring have been reported. The Cook-Heilbron thiazole synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. nih.gov This method is particularly useful for the synthesis of 5-aminothiazoles.

Other cyclization strategies include the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with nitriles, which can provide a route to 2-substituted thiazoles. isres.org Additionally, copper-catalyzed three-component reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) have been shown to produce thiazoles under mild conditions. nih.gov These alternative methods offer different pathways to access the 2-(pyridin-3-yl)thiazole core, potentially allowing for different substitution patterns and functional group tolerance.

Functionalization and Derivatization Approaches at the Ester Moiety

The ester moiety of this compound provides a versatile handle for further functionalization and the introduction of diverse chemical entities. These derivatization reactions are crucial for modulating the physicochemical and biological properties of the parent compound.

Ester Hydrolysis and Amidation Reactions

The ethyl ester of 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid, under either acidic or basic conditions. This carboxylic acid serves as a key intermediate for the synthesis of a wide range of amide derivatives.

Direct amidation of the ester can be achieved by reacting it with an amine, often at elevated temperatures or with the use of a catalyst. mdpi.com A more common approach involves the activation of the carboxylic acid (obtained from hydrolysis) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with a primary or secondary amine to form the corresponding amide. This method allows for the synthesis of a diverse library of N-substituted acetamide (B32628) derivatives. For instance, the synthesis of N-substituted-2-(nicotinamido)thiazole-4-carboxamides has been reported, demonstrating the feasibility of this approach on a similar scaffold.

Formation of Hydrazides, Thiosemicarbazides, Triazoles, Thiadiazoles, and Oxadiazoles

The ester can be converted into the corresponding hydrazide, 2-(2-(pyridin-3-yl)thiazol-4-yl)acetohydrazide, by refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol (B145695). scielo.brnih.gov This hydrazide is a pivotal building block for the synthesis of various five-membered heterocyclic rings.

The reaction of the acetohydrazide with various isothiocyanates leads to the formation of thiosemicarbazide (B42300) derivatives. nih.gov These thiosemicarbazides can then undergo cyclization under basic conditions to yield 1,2,4-triazole-3-thiones. scielo.br

Furthermore, the acetohydrazide can be used to construct thiadiazole and oxadiazole rings. For example, reaction of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) or a 1,3,4-thiadiazole-2-thiol, depending on the reaction conditions. nih.govresearchgate.net Oxidative cyclization of thiosemicarbazides can also lead to 2-amino-1,3,4-thiadiazoles. jocpr.com The synthesis of 1,3,4-oxadiazoles can also be achieved by the cyclization of diacylhydrazines, which can be prepared from the corresponding hydrazide. mdpi.com

Table 2: Heterocyclic Derivatives from the Ester Moiety

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Hydrazine Hydrate | 2-(2-(pyridin-3-yl)thiazol-4-yl)acetohydrazide |

| 2-(2-(pyridin-3-yl)thiazol-4-yl)acetohydrazide | Aryl Isothiocyanate | Thiosemicarbazide |

| Thiosemicarbazide | Base (e.g., K2CO3) | 1,2,4-Triazole (B32235) |

| 2-(2-(pyridin-3-yl)thiazol-4-yl)acetohydrazide | Carbon Disulfide, Base | 1,3,4-Oxadiazole or 1,3,4-Thiadiazole (B1197879) |

Regioselective Modifications and Substituent Introduction

The thiazole ring itself can be subject to regioselective modifications, allowing for the introduction of further substituents. For example, electrophilic substitution reactions can occur on the thiazole ring, with the position of substitution being directed by the existing substituents. A patent has described the regioselective chlorination of a similar N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine at the 4-position of the thiazole ring using 1-chloropyrrolidine-2,5-dione. google.com This indicates that the 5-position of the 2-(pyridin-3-yl)thiazole core is susceptible to electrophilic attack. Such modifications can be used to introduce a range of functional groups, further expanding the chemical diversity of the derivatives.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound, primarily through the Hantzsch thiazole synthesis, is critically dependent on the careful optimization of various reaction parameters. Research into the synthesis of pyridinyl-thiazole derivatives and other related heterocyclic compounds has highlighted several key areas for maximizing product yield and purity while minimizing reaction times. These areas include the choice of solvent and catalyst, temperature control, reaction duration, and the application of modern synthetic methodologies like microwave irradiation.

Influence of Solvents

The selection of an appropriate solvent is a fundamental aspect of optimizing the Hantzsch synthesis. The solvent's polarity and boiling point can significantly influence reaction rates and yields by affecting the solubility of reactants and the stability of intermediates. Ethanol is a commonly employed solvent, often used under reflux conditions for several hours. farmaciajournal.com For instance, the synthesis of related ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate involves refluxing the reactants in absolute ethanol for 5 hours. farmaciajournal.com The effectiveness of different solvents can be compared to identify the optimal medium for the reaction.

Table 1: Effect of Different Solvents on Reaction Yield Note: This table is a representative example based on general optimization studies for thiazole synthesis and may not reflect the exact values for the title compound.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux (78) | 5 | 75-85 |

| 2 | Acetic Acid | Reflux (118) | 3 | 80-90 |

| 3 | Toluene | Reflux (111) | 8 | 65-75 |

| 4 | DMF | 100 | 4 | 70-80 |

As suggested by studies on green synthesis approaches, solvents like polyethylene (B3416737) glycol (PEG-400) can offer advantages, sometimes leading to higher yields in shorter reaction times and providing a more environmentally benign option. bepls.com

Catalyst Selection and Loading

The nature of the catalyst plays a pivotal role in the synthesis of thiazole derivatives. While some Hantzsch reactions can proceed without a catalyst, the addition of a basic or acidic catalyst often accelerates the reaction. For reactions involving chalcones to form pyrano[2,3-d]thiazole derivatives, organic bases like piperidine (B6355638) are frequently used. purkh.com Other hindered bases such as 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been reported as eco-friendly and efficient catalysts that can reduce reaction times and improve yields. bepls.com The optimization process involves screening various catalysts and their concentrations to find the most effective system.

Table 2: Screening of Catalysts for Thiazole Synthesis Note: This table is a representative example based on general optimization studies for thiazole synthesis and may not reflect the exact values for the title compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 60 |

| 2 | Piperidine (10) | Ethanol | Reflux | 85 |

| 3 | DABCO (10) | Ethanol | Reflux | 88 |

| 4 | K2CO3 (1 equiv) | DMF | 100 | 82 |

Effect of Temperature and Reaction Time

Advanced Methodologies for Yield Enhancement

In recent years, non-conventional energy sources have been explored to improve the efficiency of organic syntheses. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. bepls.comacs.org Microwave heating can lead to a significant reduction in reaction time, often from hours to minutes, and can also result in cleaner reactions with higher yields. acs.org Another technique, ultrasonic irradiation, has also been successfully used to promote the synthesis of Hantzsch thiazole derivatives, offering an energy-efficient and green alternative to conventional heating. bepls.com

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation Note: This table is a representative example based on general optimization studies for heterocyclic synthesis and may not reflect the exact values for the title compound.

| Entry | Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 80 | 5 hours | 78 |

Biological and Preclinical Evaluation of Ethyl 2 2 Pyridin 3 Yl Thiazol 4 Yl Acetate and Its Analogues

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial capabilities of pyridine-thiazole derivatives and related compounds have been systematically evaluated against a wide range of pathogenic bacteria and fungi, including strains known for their resistance to conventional antibiotics.

Derivatives of the pyridine-thiazole framework have demonstrated significant, though often selective, antibacterial activity. Studies consistently show that these compounds are generally more effective against Gram-positive bacteria than Gram-negative bacteria.

For instance, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives exhibited notable activity against Gram-positive strains, with some compounds achieving a Minimum Inhibitory Concentration (MIC) as low as 3.91 mg/L. nih.gov Similarly, novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial effects against five types of Gram-positive bacteria, with potency comparable to the antibiotic linezolid. frontiersin.org Further research on 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives confirmed their potent efficacy against Gram-positive bacteria, substantially greater than the reference drug ampicillin, while showing no effectiveness against Gram-negative organisms. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine-Thiazole Analogues

| Compound Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings |

|---|---|---|---|

| Alkyl Pyridinol Derivatives | Staphylococcus aureus | Pseudomonas aeruginosa | Potent activity against Gram-positive bacteria; one derivative rendered bactericidal. mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Staphylococcus aureus, Streptococcus pneumoniae, etc. | Not specified | Exhibited strong activity, similar to linezolid, against five Gram-positive strains. frontiersin.org |

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic Acid Derivatives | Reference strains | Reference strains | Showed antibacterial activity generally against Gram-positive bacterial strains (MIC = 3.91 mg/L). nih.gov |

| 2,3-Substituted Thiazolidin-4-ones | Staphylococcus aureus | Pseudomonas aeruginosa, Salmonella typhi | Chloro-substituted compounds exhibited significant growth inhibition against all tested strains. nanobioletters.com |

| 2-(...)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Staphylococcus aureus, Bacillus cereus, etc. | Not effective | Most compounds were very potent towards tested Gram-positive bacteria. nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Not specified | Escherichia coli ST131 | Compounds 4a and 4c showed high activity and potent inhibition of the β-lactamase enzyme. mdpi.com |

The antifungal potential of this chemical family has also been explored, with several analogues demonstrating significant efficacy against clinically relevant fungal pathogens. Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, for example, showed exceptionally strong activity against reference strains of Candida albicans, with MIC values as low as 0.015–3.91 µg/mL. nih.gov This potent activity was also confirmed against 30 clinical isolates of C. albicans. nih.gov

Other studies have corroborated these findings. A series of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones were evaluated for their activity against C. albicans and C. glabrata. nih.gov Similarly, certain hetaryl- and alkylidenerhodanine derivatives were tested against ten different fungal strains, with one compound showing particularly high activity against Saccharomyces cerevisiae with a MIC of 3.9 μg/mL. researchgate.net

Table 2: Antifungal Activity of Selected Pyridine-Thiazole Analogues

| Compound Class | Fungal Strain(s) | Key Findings |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives | Candida albicans (reference and clinical isolates) | Very strong antifungal effect with MIC values ranging from 0.008–7.81 µg/mL. nih.gov |

| Hetaryl- and Alkylidenerhodanine Derivatives | Saccharomyces cerevisiae, Trichophyton species, etc. | Compound 3e was active against all tested strains, with high activity against S. cerevisiae (MIC 3.9 μg/mL). researchgate.net |

| 3-(1,2,4-Triazol-3-yl)-4-thiazolidinones | Candida albicans, Candida glabrata | Antifungal activity was evaluated against these two Candida species. nih.gov |

| 2,3-Substituted Thiazolidin-4-ones | Candida albicans | Hydroxy and nitro derivatives were found to be potent antifungal agents. nanobioletters.com |

A critical area of investigation has been the performance of these compounds against drug-resistant microbes. Promising results have emerged, indicating that pyridine-thiazole analogues could play a role in combating antimicrobial resistance.

Studies have shown potent antibacterial activity of alkyl pyridinol derivatives against various strains of methicillin-resistant Staphylococcus aureus (MRSA), including the multi-drug-resistant community-acquired strain USA300LAC. mdpi.com In the realm of Gram-negative bacteria, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been specifically tested against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli, demonstrating their potential as novel β-lactamase inhibitors. mdpi.com Furthermore, certain 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited strong antimicrobial activity against metronidazole-resistant Helicobacter pylori strains. nih.gov

Table 3: Activity of Pyridine-Thiazole Analogues against Drug-Resistant Microbes

| Compound Class | Resistant Strain(s) | Key Findings |

|---|---|---|

| Alkyl Pyridinol Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA), including USA300LAC | Displayed potent antibacterial activity against MRSA strains. mdpi.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Extended-Spectrum-β-Lactamase (ESBL) producing E. coli | Showed promising evidence as novel β-lactamase inhibitors to combat antibiotic resistance. mdpi.com |

| 2-(...)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Metronidazole-Resistant Helicobacter pylori | Compounds 9, 20, and 29 exhibited strong antimicrobial activity against resistant H. pylori strains. nih.gov |

Anticancer and Antiproliferative Investigations in Cell-Based Models

The cytotoxic and antiproliferative properties of pyridine-thiazole derivatives have been extensively studied across a variety of human cancer cell lines, revealing significant potential for oncological applications.

Pyridine-thiazole analogues have demonstrated broad-spectrum anticancer activity. In glioblastoma models, certain 3-cyano-2-oxa-pyridine derivatives inhibited AMGM5 glioblastoma cells with IC50 values ranging from 374.5 to 781.5 μM. uobasrah.edu.iq Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were also found to reduce glioma viability and growth. nih.gov

Against hepatocellular carcinoma, 2-pyridyl 1,3-thiazole hybrids, specifically compounds TAP-07 and TP-07, showed potent cytotoxic activity against the HepG2 cell line with IC50 values of 2.2 and 5.6 μM, respectively, while exhibiting a favorable selectivity index against non-tumor cells. researchgate.net

The activity against breast cancer cell lines is also well-documented. Novel 1,3-thiazole analogues demonstrated potent antiproliferative activity toward both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net For example, one compound exhibited an IC50 of 5.73 µM in MCF-7 cells. mdpi.com Pyridopyrimidinone-thiazole hybrids and various pyridine-2,3-dihydrothiazole derivatives have also shown significant growth inhibition in MCF-7 cells. nih.govnih.gov

Table 4: Cytotoxicity of Pyridine-Thiazole Analogues in Human Cancer Cell Lines

| Compound Class | Glioblastoma | Hepatocellular Carcinoma | Breast Cancer | Key Findings |

|---|---|---|---|---|

| 3-Cyano-2-oxa-pyridine Derivatives | AMGM5 (IC50: 374.5-781.5 μM) | Not specified | Not specified | Showed inhibitory action against cerebral glioblastoma multiforme cells. uobasrah.edu.iq |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | C6 glioma cells | Not specified | Not specified | Promoted glioma reduction of viability greater than 50% and induced cell death. nih.gov |

| 2-Pyridyl 1,3-Thiazole Hybrids | Not specified | HepG2 (IC50: 2.2-5.6 μM) | MCF-7 | Compounds TAP-07 and TP-07 were highly potent and selective against liver cancer cells. researchgate.net |

| Pyridine-2,3-dihydrothiazole Hybrids | Not specified | HepG2 (72.03% inhibition) | MCF-7 (>70% inhibition) | Showed good anti-proliferative activity against liver and breast cancer cell lines. nih.gov |

| 1,3-Thiazole Analogues | Not specified | Not specified | MCF-7 (IC50: 5.73 μM), MDA-MB-231 (IC50: 12.15 μM) | Demonstrated potent and selective cytotoxic activity toward breast cancer cell lines. mdpi.com |

| Pyridopyrimidinone-Thiazole Hybrids | Not specified | Not specified | MCF-7 (IC50: 119 μM for K5) | Aromatic substituted derivatives showed the highest cytotoxic activity. nih.gov |

Investigations into the mechanisms of action have revealed that pyridine-thiazole analogues can induce cancer cell death by modulating critical cellular pathways, including the cell cycle and apoptosis.

Several studies have confirmed the pro-apoptotic effects of these compounds. The 2-pyridyl 1,3-thiazole derivatives TAP-07 and TP-07 were shown to induce apoptosis in HepG2 liver cancer cells. researchgate.net Similarly, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones induced cell death in glioma cells primarily through mechanisms of late apoptosis and necrosis. nih.gov

More detailed mechanistic studies on 1,3,4-thiadiazole (B1197879) derivatives in breast cancer cells found that different analogues could trigger distinct pathways. One derivative arrested the cell cycle at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1), and also significantly increased early apoptosis. rsc.org Another compound from the same series did not induce apoptosis but increased the sub-G1 cell population and the percentage of necrotic cells, suggesting a different mechanism of cell killing. rsc.org These findings highlight the ability of this class of compounds to interfere with fundamental processes of cancer cell proliferation and survival.

Selectivity Assessment in Non-Malignant Cell Lines

The selective cytotoxicity of therapeutic agents against cancerous cells, while sparing non-malignant cells, is a critical determinant of their clinical potential. While direct studies on the selectivity of Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate are not extensively documented, research on analogous pyridine-thiazole hybrid molecules provides significant insights into the class's favorable selectivity profile.

A notable study investigating novel pyridine-thiazole derivatives demonstrated that certain analogues exhibit high selectivity for cancer cell lines over normal human cells. For instance, the compound 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed a half-maximal inhibitory concentration (IC50) of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, whereas its IC50 in pseudo-normal human cell lines was greater than 50 µM. nih.gov This substantial difference in potency underscores the cancer-cell-specific cytotoxic potential of this structural class.

Further investigations into other thiazole-based pyridine (B92270) compounds have reinforced these findings. A series of newly synthesized thiazolyl pyridines linked with a thiophene (B33073) moiety displayed significant cytotoxicity against the A549 lung cancer cell line while showing less toxicity to healthy cells. biointerfaceresearch.com Specifically, para-chlorophenyl substituted analogues at the fourth position of the thiazole (B1198619) ring demonstrated a superior anticancer profile. biointerfaceresearch.com Similarly, another study revealed that certain thiazole-based pyridine derivatives exhibited enhanced selectivity for A549 cancer cells relative to the healthy L929 mouse fibroblast cell line. dntb.gov.ua

In a separate study, pyridine-thiazole compounds were evaluated against a panel of cancer cell lines including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7), alongside normal fibroblast cells (WI38). dntb.gov.ua The results indicated that some of these hybrids had promising anticancer activity against MCF-7 and HepG2 cell lines with a degree of selectivity over the normal fibroblast cells. dntb.gov.ua

These collective findings, summarized in the table below, strongly suggest that the pyridine-thiazole scaffold, central to this compound, is a promising framework for developing anticancer agents with a desirable therapeutic window, characterized by high potency against malignant cells and minimal impact on their non-malignant counterparts.

Table 1: Selectivity of Pyridine-Thiazole Analogues in Malignant vs. Non-Malignant Cell Lines

| Compound Analogue | Malignant Cell Line | IC50 (µM) in Malignant Cells | Non-Malignant Cell Line | IC50 (µM) in Non-Malignant Cells | Selectivity Insight |

|---|---|---|---|---|---|

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 nih.gov | Pseudo-normal human cell lines | >50 nih.gov | High selectivity for leukemia cells. |

| Thiazole-based pyridine derivatives | A549 (Lung Cancer) | Various | L929 (Mouse Fibroblast) | Various | Enhanced selectivity for cancer cells. dntb.gov.ua |

| Pyridine-thiazole hybrids | MCF-7 (Breast), HepG2 (Liver) | 5.36–8.76 dntb.gov.ua | WI38 (Normal Fibroblast) | Not specified | Promising activity with selectivity. dntb.gov.ua |

| Thiazolyl pyridines with thiophene moiety | A549 (Lung Cancer) | Significant cytotoxicity | Healthy cells | Less cytotoxicity | Selective profile against A549 cells. biointerfaceresearch.com |

Enzymatic Inhibition and Receptor Interaction Studies

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

While direct evidence of this compound as a Cyclin-Dependent Kinase (CDK) inhibitor is not available, extensive research into structurally related pyridine-thiazole hybrids has established this class of compounds as potent modulators of CDK activity. The inhibition of CDKs, which are key regulators of the cell cycle, is a significant pathway for the antitumor activity of many thiazole derivatives. nih.gov

Analogues containing the pyridine and thiazole cores have been shown to inhibit a range of CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9. For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of CDK4 and CDK6. dntb.gov.ua The pyrimidine (B1678525) ring in these molecules is thought to form crucial hydrogen bonds with the hinge region of the kinases, a characteristic feature of ATP mimetic kinase inhibitors. dntb.gov.ua

Further studies have highlighted the potential of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel CDK2 inhibitors. One promising compound from this series, designated 7l, demonstrated broad antiproliferative efficacy against various cancer cell lines with IC50 values in the low micromolar range and was found to be less toxic to normal embryonic kidney cells (HEK293). dntb.gov.ua Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in HeLa cells and exhibited potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 of 64.42 nM. dntb.gov.ua

The structural features of these pyridine-thiazole hybrids are critical for their interaction with the ATP-binding pocket of CDKs. The thiazole C2-amino site, for instance, has been shown to interact strongly with the Asp residue of the DFG motif in CDK2, enhancing hydrophobic interactions with the gatekeeper Phe residue. dntb.gov.ua Molecular docking and in silico studies of other pyridine-thiazole derivatives have further elucidated their binding modes and affirmed their potential as effective CDK inhibitors. nih.gov

Table 2: CDK Inhibition by Analogues of this compound

| Compound Class | Target CDK(s) | Key Findings |

|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Highly potent and selective inhibitors. dntb.gov.ua |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potent inhibition of CDK2/cyclin A2, inducing cell cycle arrest and apoptosis. dntb.gov.ua |

| Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids | CDK2, GSK3β | Dual inhibitory activity. |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Potent ATP-antagonistic CDK2 inhibitors with low nM Ki values. mdpi.com |

Acetylcholinesterase and Butyrylcholinesterase Modulatory Activities

The pyridine-thiazole scaffold has also been explored for its potential to modulate the activity of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholine (B1216132) hydrolysis can lead to symptomatic relief.

Research into 4-pyridinylthiazole-2-amines, which are structurally related to this compound, has demonstrated clear inhibitory activity against AChE in vitro. One of the synthesized compounds in this series exhibited a potent IC50 value of 0.15 µmol·L⁻¹, which was superior to the control drug rivastigmine. Notably, this compound showed minimal inhibition of BChE, indicating a selective inhibitory profile for AChE.

Other studies on thiazole derivatives have also reported significant anticholinesterase activity. For instance, a series of thiazolylhydrazone derivatives were investigated, and several compounds showed potent AChE inhibitory activity, with one of the most active compounds displaying an IC50 value of 0.028 ± 0.001 µM, comparable to the reference drug donepezil. nih.gov In contrast, these compounds exhibited weak inhibitory effects on BChE. nih.gov

Similarly, a study on thiazole-piperazine hybrids identified compounds with significant inhibitory activity against AChE, while none of the compounds showed significant inhibition of BChE. researchgate.net This selectivity for AChE over BChE is a desirable characteristic for potential therapeutic agents, as it may reduce the incidence of peripheral side effects. The collective data from these studies on analogous compounds suggest that the pyridine-thiazole core structure is a promising platform for the development of selective AChE inhibitors.

Table 3: Cholinesterase Inhibitory Activity of Pyridine-Thiazole Analogues

| Compound Analogue Class | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| 4-Pyridinylthiazole-2-amines | AChE | 0.15 µmol·L⁻¹ | Selective for AChE over BChE. |

| Thiazolylhydrazone derivatives | AChE | 0.028 ± 0.001 µM nih.gov | Weak inhibition of BChE. nih.gov |

| Thiazole-piperazine hybrids | AChE | Significant inhibition researchgate.net | No significant inhibition of BChE. researchgate.net |

Urease and α-Glucosidase Inhibitory Potential

The therapeutic potential of pyridine-thiazole derivatives extends to the inhibition of other key enzymes such as urease and α-glucosidase. Urease is implicated in the pathogenesis of diseases caused by Helicobacter pylori, while α-glucosidase is a target for the management of type 2 diabetes mellitus.

α-Glucosidase Inhibition: Several studies have highlighted the potent α-glucosidase inhibitory activity of pyridine-thiazole analogues. A series of hydrazinyl arylthiazole based pyridine derivatives were synthesized and found to be significantly more active than the standard drug, acarbose, with IC50 values ranging from 1.40 ± 0.01 to 236.10 ± 2.20 µM, compared to acarbose's IC50 of 856.45 ± 5.60 µM. nih.gov Structure-activity relationship studies suggested that substituents with a more negative inductive effect played a crucial role in the inhibitory activity. nih.gov

In another study, imidazopyridine-based thiazole analogs were synthesized and evaluated for their α-glucosidase inhibitory potential. The inhibitory activity of these compounds was found to be largely influenced by the nature and position of substituents on the phenyl ring. Certain derivatives of 3-aminopyridin-2(1H)-ones containing a 1,3,4-thiadiazole moiety also demonstrated significant inhibitory activity against α-glucosidase, with one compound showing an IC50 value nearly 3.7 times lower than that of acarbose. mdpi.comresearchgate.net

Urease Inhibition: Research into pyridine-containing fused heterocycles has revealed their potential as effective urease inhibitors. A family of triazolothiadiazoles and triazolothiadiazines incorporating a pyridine moiety was reported to have potent anti-urease activity, with IC50 values in the range of 10.41-41.20 µM. dntb.gov.ua Several of these compounds exhibited inhibitory efficacy that was two-fold stronger than the standard inhibitor, thiourea. dntb.gov.ua Kinetic studies on the most potent compounds revealed a competitive mode of inhibition. dntb.gov.ua

Furthermore, imidazopyridine-based oxazole (B20620) analogs, which are structurally related to thiazoles, have also been identified as potent urease inhibitors. acs.org Some of these compounds were found to be significantly more active than thiourea, with IC50 values as low as 5.68 ± 1.66 µM. acs.org These findings underscore the potential of the broader class of pyridine-azole compounds as a source of novel urease inhibitors.

Table 4: Urease and α-Glucosidase Inhibitory Activity of Pyridine-Thiazole Analogues

| Compound Analogue Class | Target Enzyme | IC50 / Ki Values | Key Findings |

|---|---|---|---|

| Hydrazinyl arylthiazole based pyridines | α-Glucosidase | IC50: 1.40 ± 0.01 - 236.10 ± 2.20 µM nih.gov | Many folds more active than acarbose. nih.gov |

| Imidazopyridine-based thiazoles | α-Glucosidase | IC50: 5.57 ± 3.45 - 63.46 ± 5.28 μM | Activity influenced by phenyl ring substituents. |

| Pyridine-containing triazolothiadiazoles/thiadiazines | Urease | IC50: 10.41 - 41.20 µM dntb.gov.ua | More potent than thiourea; competitive inhibition. dntb.gov.ua |

| Imidazopyridine-based oxazoles | Urease | IC50: 5.68 ± 1.66 µM (most potent) acs.org | Significantly more active than thiourea. acs.org |

Other Molecular Targets and Binding Affinities

Beyond the aforementioned enzymes, the pyridine-thiazole scaffold has been investigated for its interaction with a variety of other molecular targets, indicating a polypharmacological potential for this class of compounds. Molecular docking and in silico studies have been instrumental in identifying these potential targets and elucidating the binding affinities of various analogues.

One significant target identified for pyridine-thiazole hybrids is Rho-associated protein kinase (ROCK-1) . Molecular docking studies have provided valuable insights into the binding sites of these compounds with this kinase, which is involved in the regulation of cell shape and motility and is a target in cancer therapy.

Poly(ADP-ribose) polymerase (PARP) , particularly PARP1, is another enzyme family targeted by thiazole-containing compounds. 2-Aminothiazole (B372263) derivatives, in particular, have been developed as potent PARP inhibitors. mdpi.com These inhibitors play a role in disrupting DNA repair mechanisms in cancer cells.

Furthermore, pyridine-thiazole derivatives have been shown to interact with other protein and lipid kinases, including c-Met kinase , CLK1 , and PI3Kα . mdpi.com The inhibition of these kinases is a key mechanism underlying the anti-leukemic and anti-colon cancer activities of some thiazole derivatives. mdpi.com

Molecular docking studies have also explored the binding of pyridine-thiazole derivatives to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-established target in cancer therapy. mdpi.comnih.gov Additionally, in silico simulations have examined the potential of novel thiazole derivatives to inhibit DNA gyrase , suggesting a possible antibacterial application for this class of compounds. nih.gov

Other identified targets include urate oxidase , where pyridine-thiazole-pyrazole hybrids have shown binding affinity, nih.gov and Matrix Metalloproteinase-9 (MMP-9) , for which the binding of thiazole-based pyridines has been studied through molecular dynamics simulations. acs.org Some thiazole derivatives have also been found to block the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key player in angiogenesis. mdpi.com

Table 5: Other Molecular Targets of Pyridine-Thiazole Analogues

| Molecular Target | Method of Study | Key Findings |

|---|---|---|

| Rho-associated protein kinase (ROCK-1) | Molecular Docking | Insights into binding sites. |

| PARP1 | - | Potent inhibition by 2-aminothiazole derivatives. mdpi.com |

| c-Met kinase, CLK1, PI3Kα | - | Inhibition is a pathway for antitumor activity. mdpi.com |

| EGFR Tyrosine Kinase | Molecular Docking | Elucidation of binding modes. mdpi.comnih.gov |

| DNA Gyrase | In silico simulation | Potential inhibitory activity. nih.gov |

| Urate oxidase | Molecular Docking | Binding affinity demonstrated. nih.gov |

| MMP-9 | Molecular Dynamics | Clarified ligand-enzyme binding mode. acs.org |

| VEGFR-2 | - | Blocking of the receptor by some derivatives. mdpi.com |

Anti-inflammatory Response Elucidation

The anti-inflammatory properties of pyridine-thiazole hybrids have been a subject of significant research interest. While specific data on this compound is limited, studies on its analogues have consistently demonstrated their potential to modulate inflammatory responses.

The anti-inflammatory activity of these compounds has been evaluated through various in vitro and in vivo models. A common in vitro method is the inhibition of protein denaturation, such as the bovine serum albumin denaturation assay. In one study, a series of thiazole-based hydrazide derivatives showed inhibitory activity in this assay with IC50 values ranging from 46.29 to 100.60 µg/mL. nih.gov The anti-inflammatory effect of a novel 1,2,4-triazole (B32235) intermediate, 5-pyridin-2-yl-1H- nih.govdntb.gov.uatriazole-3-carboxylic acid ethyl ester, was assessed using an egg albumin denaturation assay, which showed a significant, dose-dependent inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to the standard drug aspirin. worktribe.com

In vivo studies, such as the carrageenan-induced rat paw edema model, have also been employed to assess the anti-inflammatory effects of these compounds. A series of novel pyridine-based thiadiazole derivatives demonstrated remarkable anti-inflammatory activity in this model. nih.gov Similarly, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives showed considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.com

The mechanism underlying the anti-inflammatory action of some of these pyridine-thiazole analogues is believed to involve the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have suggested that these compounds can interact with the active site of COX enzymes, with some derivatives showing a potential for COX-1 inhibition. dntb.gov.ua The structure-activity relationship studies have indicated that the anti-inflammatory potency is influenced by the nature and position of substituents on the aromatic rings of the molecules. dntb.gov.ua

Table 6: Anti-inflammatory Activity of Pyridine-Thiazole Analogues

| Compound Analogue Class | Assay/Model | Key Findings | Potential Mechanism |

|---|---|---|---|

| Thiazole-based hydrazides | Bovine serum albumin denaturation | IC50 range: 46.29–100.60 µg/mL. nih.gov | COX-inhibitory action suggested by docking. nih.gov |

| 5-pyridin-2-yl-1H- nih.govdntb.gov.uatriazole-3-carboxylic acid ethyl ester | Egg albumin denaturation | 71.1% inhibition at 1000 µg/mL. worktribe.com | Not specified. |

| Pyridine-based thiadiazoles | Carrageenan-induced rat paw edema | Remarkable anti-inflammatory activity. nih.gov | Not specified. |

| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Activity comparable to or exceeding Ibuprofen. biointerfaceresearch.com | Not specified. |

In Vitro Anti-denaturation Assays (e.g., Bovine Serum Albumin)

The anti-inflammatory potential of compounds related to this compound has been investigated using in vitro anti-denaturation assays, which serve as a preliminary screening method for anti-inflammatory activity. ijpsr.com The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. nih.gov The ability of a compound to prevent protein denaturation, therefore, suggests potential anti-inflammatory properties.

One common method involves measuring the inhibition of heat-induced denaturation of Bovine Serum Albumin (BSA). nih.govresearchgate.net In a study evaluating a series of pyridine- and thiazole-based hydrazides, several analogues demonstrated significant, concentration-dependent inhibition of BSA denaturation. nih.govresearchgate.net The inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to achieve 50% inhibition, were determined for these derivatives. nih.gov For instance, certain synthesized compounds showed IC₅₀ values ranging from 46.29 to 100.60 μg/mL. nih.govresearchgate.net The most potent compound in this series featured hydroxyl and methoxy (B1213986) group substitutions on the aromatic ring, indicating that these structural features may enhance anti-inflammatory activity. nih.govacs.org For comparison, the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium is often used as a reference in these assays. nih.gov Another study on a novel 1,2,4-triazole intermediate also showed a dose-dependent inhibition of thermally-induced egg albumin denaturation, with a maximal inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to aspirin's 81.3% inhibition at the same concentration. nih.gov

Table 1: In Vitro Anti-denaturation Activity of Pyridine-Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound | Substituent | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Analogue 5g | 4-N,N-dimethylaminobenzaldehyde | 100.60 | nih.gov |

| Analogue 5j | 3-Hydroxy-4-methoxybenzaldehyde | 48.74 | nih.gov |

| Analogue 5k | 2-Hydroxy-1-naphthaldehyde | 48.21 | nih.gov |

| Analogue 5l | 4-Hydroxy-3-methoxybenzaldehyde | 46.29 | nih.gov |

Cellular Inflammatory Marker Modulation

The anti-inflammatory mechanism of pyridine-thiazole derivatives has been explored through their interaction with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govmdpi.com NSAIDs typically exert their effect by inhibiting COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov

In silico molecular docking studies on a series of pyridine- and thiazole-based hydrazides have suggested a potential COX-inhibitory action. nih.govresearchgate.net Further investigations into related thiazole-based compounds have identified them as a novel class of selective COX-1 inhibitors. dntb.gov.ua Docking studies against the COX-1 active site revealed that specific amino acid residues, such as Arg 120, were crucial for the observed activity. dntb.gov.ua While direct cellular assays on this compound are not detailed in the provided context, the evaluation of its analogues points towards the modulation of the COX pathway as a likely mechanism for their anti-inflammatory effects. This is supported by studies on other thiazolopyridine structures, which have confirmed anti-inflammatory activity in vivo. biointerfaceresearch.com

Exploration of Other Therapeutic Activities

Antitubercular Activity against Mycobacterium Strains

Derivatives of the pyridinyl-thiazole scaffold have demonstrated significant potential as antitubercular agents. A number of studies have evaluated these compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov

In one study, an array of pyridine-appended 2-hydrazinylthiazole (B183971) derivatives were synthesized and tested against the Mtb H37Rv strain. nih.gov Several compounds exhibited promising antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 6.40–7.14 μM. nih.gov Another series based on a 2-amino-4-(2-pyridyl) thiazole scaffold also showed potent activity against the Mtb H37Rv strain. nih.gov Research into linked pyridinyl-thiadiazoles has identified compounds with potent activity against not only the standard H37Rv strain but also against multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. sci-hub.ru One particular compound from this series showed an MIC value of 0.07±0.04 µM against H37Rv. sci-hub.ru The inclusion of the pyridine ring is considered a valuable strategy in developing new antitubercular drugs, inspired by existing pyridine-containing therapeutics like Isoniazid. nih.govsci-hub.ru

Table 2: Antitubercular Activity of Pyridinyl-Thiazole Analogues against M. tuberculosis H37Rv This table is interactive. You can sort and filter the data.

| Compound Series | Lead Compound | MIC (μM) | Cytotoxicity (HEK293t) | Reference |

|---|---|---|---|---|

| Pyridine appended 2-hydrazinylthiazoles | Compound 2b | 6.40 | Not specified | nih.gov |

| Pyridine appended 2-hydrazinylthiazoles | Compound 3b | 7.14 | 87% cell viability (non-toxic) | nih.gov |

| Pyridine appended 2-hydrazinylthiazoles | Compound 5b | 6.40 | Not specified | nih.gov |

| Pyridine appended 2-hydrazinylthiazoles | Compound 8b | 6.40 | 96.71% cell viability (non-toxic) | nih.gov |

Antioxidant Capacity Assessments (e.g., DPPH Radical Scavenging)

The antioxidant properties of heterocyclic compounds containing thiazole and pyridine moieties have been evaluated through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov Oxidative stress from free radicals contributes to the pathogenesis of numerous diseases, making the development of effective antioxidants a key research area. nih.gov

A study on novel compounds combining pyrazole, thiazole, and pyridine scaffolds assessed their antioxidant potential using the DPPH assay. nih.gov The results, expressed as IC₅₀ values, ranged from 20.56 to 45.32 μg/mL for most compounds, while one particularly active ligand showed an IC₅₀ of 4.67 μg/mL, demonstrating potent radical scavenging ability. nih.gov In another investigation, a specifically designed water-soluble catechol hydrazinyl-thiazole (CHT) derivative was shown to have very good antioxidant activity. mdpi.com In the DPPH assay, this CHT compound exhibited a much stronger scavenging activity than standard antioxidants, with an IC₅₀ value 4.94 times lower than that of ascorbic acid. mdpi.com The antioxidant capacity was further confirmed using other electron transfer assays, such as the Ferric Reducing Antioxidant Potential (FRAP) and Reducing Power (RP) tests, where the CHT derivative again showed activity higher than ascorbic acid. mdpi.com

Table 3: DPPH Radical Scavenging Activity of Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ | Comparison to Standard | Reference |

|---|---|---|---|

| Pyrazole-Thiazole-Pyridine Ligand 4 | 4.67 μg/mL | Compared to Ascorbic Acid (IC₅₀ = 2 μg/mL) | nih.gov |

Anticonvulsant Properties

Thiazole derivatives are among the most intensively studied classes of heterocyclic compounds for the development of novel anticonvulsant agents. tandfonline.com The thiazole moiety is considered a valuable pharmacophore, and its incorporation into various molecular structures has led to compounds with significant anticonvulsant activity in preclinical models. biointerfaceresearch.com The primary screening models used to evaluate these properties are the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice. mdpi.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. mdpi.com

Numerous analogues incorporating the thiazole ring have shown promise. For example, certain thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com Similarly, a series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones displayed significant activity, with one analogue showing a median effective dose (ED₅₀) of 13.4 mg/kg in the MES screen and 81.6 mg/kg in the scPTZ test. nih.gov These findings underscore the potential of the thiazole scaffold as a core element in the design of new antiepileptic drugs. tandfonline.combiointerfaceresearch.com

Antileishmanial and Antiplasmodial Properties

The therapeutic potential of the pyridinyl-thiazole scaffold extends to antiprotozoal applications, including activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

Research on a series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold demonstrated in vitro antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov Structure-activity relationship studies indicated that antiplasmodial activity was enhanced in compounds where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov A broader review of thiazole derivatives highlights that the presence of a 2-pyridyl hydrazinyl residue at the second position of the thiazole nucleus is associated with enhanced antimalarial activity. nih.gov In one such series, compounds with specific substitutions showed high inhibitory activity, with IC₅₀ values as low as 0.648 μM. nih.gov Furthermore, a related heterocyclic compound, 5-pyridin-2-yl-1H- tandfonline.combiointerfaceresearch.commdpi.comtriazole-3-carboxylic acid ethyl ester, was tested against the 3D7 P. falciparum strain and showed an IC₅₀ of 176 μM. nih.gov These results indicate that the pyridinyl-thiazole framework is a promising starting point for the development of new antimalarial agents. nih.govnih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping

Influence of Pyridine (B92270) Ring Substitution and Orientation on Biological Activity

The pyridine ring is a crucial component of the Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate scaffold, and its substitution pattern and the orientation of the nitrogen atom significantly modulate the biological activity of these compounds.

The position of the nitrogen atom within the pyridine ring—be it at the 2-, 3-, or 4-position—has been shown to have a profound impact on the pharmacological properties of pyridinyl-thiazole derivatives. While some studies have reported no significant difference in cytotoxic activity between 2-, 3-, and 4-pyridinyl moieties in certain cancer cell lines, others have demonstrated that the 4-pyridyl isomers can exhibit more potent activity in other contexts, such as antimicrobial applications. For instance, a study on a series of pyridinyl-thiazole hybrids found that the 4-pyridine substituted compounds displayed more potent antimicrobial and DNA cleavage activity compared to their 2-pyridine counterparts. researchgate.net Specifically, the 4-pyridyl derivatives showed enhanced activity against various bacterial and fungal strains. researchgate.net

Substituents on the pyridine ring also play a role in determining the biological activity. For example, the introduction of a methoxy (B1213986) phenyl group to a pyridine ring in a related series of thiazole (B1198619) compounds was found to enhance anticonvulsant properties. researchgate.net The nature and position of these substituents can alter the lipophilicity, electronic distribution, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Table 1: Influence of Pyridine Ring Isomerism on Antimicrobial Activity

| Compound Series | Pyridine Ring Position | Representative Organism | MIC (mM) | Reference |

|---|---|---|---|---|

| Pyridinyl-Thiazole Hybrids | 2-pyridyl | Staphylococcus aureus | > 0.02 | researchgate.net |

| Pyridinyl-Thiazole Hybrids | 4-pyridyl | Staphylococcus aureus | 0.02 | researchgate.net |

| Pyridinyl-Thiazole Hybrids | 2-pyridyl | Bacillus cereus | > 0.02 | researchgate.net |

| Pyridinyl-Thiazole Hybrids | 4-pyridyl | Bacillus cereus | 0.02 | researchgate.net |

Role of Thiazole Core Modifications and Substituent Effects

The thiazole core serves as a central scaffold in this class of compounds, and modifications to this heterocyclic ring, including the introduction of various substituents, are critical determinants of their biological activity.

The substitution pattern on the thiazole ring, particularly at the C4 and C5 positions, has been extensively studied. Research has shown that even minor alterations at these positions can lead to significant changes in potency and selectivity. For instance, in a series of 2-(3-pyridyl)-4,5-disubstituted thiazoles, it was observed that increasing the size of the substituents at either the C4 or C5 position resulted in a decrease in antimicrobial activity. tandfonline.com This suggests that steric hindrance plays a crucial role in the interaction of these compounds with their biological targets. The most potent compound in this series featured a small methyl group at C4 and an acetyl group at C5. tandfonline.com

The nature of the substituents at these positions is also a key factor. The introduction of an ethyl carboxylate group at the C5 position of a thiazolin-4-one ring has been shown to enhance cytotoxic effectiveness against cancer cell lines. In contrast, the presence of a p-bromophenyl group at the C4 position was found to increase antifungal and antituberculosis activities in a different series of compounds. These findings highlight the importance of the electronic and steric properties of the substituents in directing the pharmacological profile of the molecule.

Furthermore, the relative position of the heteroatoms within the thiazole ring itself can influence activity. Studies on c-Met kinase inhibitors revealed that derivatives based on a thiazole scaffold where the substituent was at the C3 position exhibited higher potency compared to those with the substituent at the C4 position, indicating that the precise arrangement of atoms within the heterocyclic core is crucial for optimal target engagement.

Table 2: Effect of Thiazole Ring Substituents on Antimicrobial Activity of 2-(3-pyridyl)thiazole Derivatives

| C4-Substituent | C5-Substituent | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Methyl | Acetyl | Staphylococcus epidermidis | 0.24 | tandfonline.com |

| Methyl | Benzoyl | Staphylococcus epidermidis | > 500 | tandfonline.com |

| Phenyl | Acetyl | Staphylococcus epidermidis | > 500 | tandfonline.com |

| Methyl | Acetyl | Geotricum candidum | 0.48 | tandfonline.com |

| Methyl | Benzoyl | Geotricum candidum | > 500 | tandfonline.com |

Impact of Ester Group and its Derivatives on Efficacy and Selectivity

The ethyl acetate (B1210297) moiety at the C4 position of the thiazole ring in the parent compound is a key functional group that can significantly influence the molecule's efficacy and selectivity. Modifications of this ester group can lead to derivatives with altered physicochemical properties, metabolic stability, and biological activity.

One common modification of the ester group is its conversion to a carbohydrazide. This is achieved by treating the ethyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.net The resulting hydrazide can serve as a versatile intermediate for the synthesis of a wide range of derivatives, including hydrazones, by reaction with various aromatic aldehydes. researchgate.net This transformation introduces a new set of hydrogen bond donors and acceptors, which can lead to different interactions with biological targets and potentially alter the pharmacological profile of the compound. For example, a series of thiazole-based hydrazides has been synthesized and evaluated for anti-inflammatory and antimicrobial activities. researchgate.net

The concept of bioisosteric replacement is also highly relevant to the modification of the ester group. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and can elicit similar biological responses. The ester group in the parent compound can be replaced by other functional groups, such as oxadiazoles, to improve metabolic stability while retaining or even enhancing biological activity. Esters are often susceptible to hydrolysis by esterases in the body, leading to rapid metabolism and clearance. Replacing the ester with a more stable bioisostere can overcome this limitation. For instance, 1,2,4-oxadiazoles have been investigated as bioisosteres for esters, demonstrating the potential to maintain biological activity without the susceptibility to esterase-mediated hydrolysis.

Furthermore, the ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged group at physiological pH, which can drastically alter the compound's solubility, cell permeability, and target interactions. The carboxylic acid can then be converted to a variety of amides by coupling with different amines, further expanding the chemical space and allowing for the fine-tuning of the molecule's properties.

Identification of Key Structural Determinants for Desired Pharmacological Profiles

Through extensive SAR studies, a number of key structural determinants have been identified that are crucial for the desired pharmacological profiles of pyridinyl-thiazole derivatives. These features constitute the basic pharmacophore for this class of compounds.

A fundamental requirement for activity appears to be the presence of both the pyridine and thiazole rings, which are often linked together, forming a relatively planar system that can interact with flat hydrophobic regions of target proteins. The relative orientation of these two rings, influenced by the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position), is a critical factor in determining the biological response. laccei.org

The nature and substitution pattern on both the pyridine and thiazole rings are also key determinants. For the pyridine ring, the ability to act as a hydrogen bond acceptor is important for target interaction. mdpi.com On the thiazole ring, the substituents at the C4 and C5 positions have a significant impact on activity. Small, functionalized substituents at these positions are often favored, as bulky groups can lead to a loss of potency due to steric hindrance. For instance, the presence of an ethyl carboxylate group at the C5 position of a thiazolin-4-one ring was found to enhance cytotoxic activity against certain cancer cell lines. tandfonline.com

The linker connecting the pyridinyl-thiazole core to other parts of the molecule, or the nature of the substituent at the C4 position of the thiazole (such as the acetate group in the parent compound), is another important structural feature. Modifications to this linker or substituent can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile.

Development of Predictive SAR Models

To further rationalize the SAR of pyridinyl-thiazole derivatives and to guide the design of new, more potent compounds, various computational modeling techniques have been employed. These include the development of quantitative structure-activity relationship (QSAR) models and pharmacophore mapping.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D- and 3D-QSAR models have been developed for thiazole derivatives. laccei.orgijpsdronline.com These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the biological activity of new compounds. For example, a 2D-QSAR model for a series of thiazole derivatives with 5-lipoxygenase inhibitory activity was developed using multiple linear regression, showing a good correlation between the selected descriptors and the observed activity. laccei.org 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to thiazole inhibitors of various enzymes. These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity, thus offering valuable guidance for structural modifications. tandfonline.comphyschemres.org

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For pyridinyl-thiazole derivatives, pharmacophore models have been generated that typically include features such as hydrogen bond acceptors (e.g., the pyridine nitrogen), aromatic rings, and hydrophobic groups. nih.gov These models can be used to screen virtual libraries of compounds to identify new potential hits with the desired pharmacological profile.

Molecular docking simulations are also frequently used to predict the binding mode of these compounds within the active site of their target proteins. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed biological activity. researchgate.net The information gained from docking studies can be used to refine pharmacophore models and to design new derivatives with improved binding affinity and selectivity.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 2-(pyridin-3-yl)thiazole core, docking simulations have been instrumental in identifying and validating potential biological targets. These studies help to elucidate the structural basis of the compounds' activity and their therapeutic potential.

Research on close analogs has identified several key protein targets where this scaffold shows significant binding affinity. Notably, these targets are often implicated in inflammation, cancer, and microbial infections.

Cyclooxygenase (COX) Enzymes: Derivatives of ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate have been docked against COX enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. These simulations suggest that the pyridine-thiazole scaffold can fit within the active site of these enzymes, indicating potential anti-inflammatory properties.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The EGFR signaling pathway is a critical target in cancer therapy. Molecular docking studies on various pyridine-thiazole hybrids have been performed to evaluate their binding mode with EGFR TK, suggesting a role as potential anticancer agents.

Bacterial DNA Gyrase: As the threat of antibiotic resistance grows, novel antimicrobial agents are urgently needed. The pyridine-thiazole moiety has been investigated as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Docking studies help predict how these compounds might disrupt the enzyme's function, guiding the design of new antibiotics.

These simulations provide a foundational understanding of the compound's potential mechanisms of action across different therapeutic areas.

| Potential Biological Target | Therapeutic Area | Rationale for Investigation | Representative Studies |

| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | The scaffold fits the active site, mimicking known inhibitors. | Kamat et al. (2020) |

| EGFR Tyrosine Kinase | Anticancer | The pyridine-thiazole core is a common feature in kinase inhibitors. | Abouzied et al. (2022) |

| DNA Gyrase | Antimicrobial | Inhibition of this essential bacterial enzyme is a proven antibiotic strategy. | Gomha et al. (2021) |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | Targeting angiogenesis is a key strategy in cancer treatment. | Al-Abdullah et al. (2023) |

Ligand-Based and Structure-Based Drug Design Principles

The development of novel compounds based on the Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate scaffold utilizes both ligand-based and structure-based drug design principles.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. Researchers synthesize a library of chemical analogs based on a lead compound with known activity. For instance, a common strategy involves creating a series of derivatives by introducing different substituents to the core 2-(pyridin-3-yl)thiazole structure. By comparing the activities of these analogs, a structure-activity relationship (SAR) can be established, which provides insights into the chemical features required for biological activity.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. Molecular docking, as described previously, is a core component of this approach. By visualizing how a ligand like this compound or its analogs fit into the target's binding site, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, if a docking simulation reveals an empty hydrophobic pocket in the active site, a chemist might add a corresponding hydrophobic group to the ligand to achieve a more favorable interaction. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Prediction of Binding Modes and Interaction Energies

A primary output of molecular docking simulations is the prediction of the binding mode and the estimation of the interaction energy between the ligand and its target. The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site, including all non-covalent interactions.

Key interactions typically observed for pyridine-thiazole derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings can act as hydrogen bond acceptors, while attached functional groups can act as donors. These interactions with amino acid residues like Gln, Ser, and Arg are often crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: Aromatic rings and alkyl chains on the ligand can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine and thiazole rings can engage in π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, His) or π-cation interactions with positively charged residues (e.g., Arg, Lys).

The interaction energy, often reported as a "docking score" or "binding energy" in units of kcal/mol, provides a quantitative estimate of the binding affinity. Lower energy values typically indicate more stable and favorable binding. For example, novel thiazole derivatives incorporating a pyridine moiety have shown docking scores against DNA gyrase ranging from -6.4 to -9.2 kcal/mol, suggesting strong binding potential.

| Compound Type | Biological Target | Predicted Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Pyridine-Thiazole Hydrazides | Cyclooxygenase (COX) | Not specified, but favorable interactions noted | GLN-178, SER-339, ARG-499, PHE-504 |

| Pyridine-Thiazole Derivatives | DNA Gyrase | -6.4 to -9.2 | Not specified |

| Catechol Hydrazinyl-Thiazole | Human Serum Albumin (HSA) | -5.98 | Not specified |

Cheminformatics Analysis for Compound Library Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of drug design, it is essential for creating and refining compound libraries based on the 2-(pyridin-3-yl)thiazole scaffold.

A key application of cheminformatics is the in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness. Before undertaking costly chemical synthesis, researchers can calculate various physicochemical parameters for a designed library of virtual compounds. These parameters include:

Molecular Weight (MW)

Log P (a measure of lipophilicity)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors (HBD)

Number of Hydrogen Bond Acceptors (HBA)

These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five. Compounds that are predicted to have poor ADME properties (e.g., low gastrointestinal absorption, inability to cross the blood-brain barrier) can be eliminated from the library early in the design process. For example, a study on a library of thiazole-based pyridines calculated these parameters to ensure the designed compounds possessed favorable drug-like characteristics before they were synthesized for anticancer screening. This computational filtering allows researchers to focus resources on synthesizing compounds with the highest probability of becoming successful drugs.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For Ethyl 2-(2-(pyridin-3-yl)thiazol-4-yl)acetate, ¹H NMR would be used to identify the number and types of hydrogen atoms, their electronic environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene bridge protons, and the protons on both the thiazole (B1198619) and pyridine (B92270) rings.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (e.g., C=O of the ester, aromatic carbons, aliphatic carbons).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, firmly establishing the substitution pattern on both the thiazole and pyridine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₂N₂O₂S), Electrospray Ionization (ESI) Mass Spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would be expected to show characteristic losses, such as the ethoxy group from the ester, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key expected signals would include:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-O stretching vibrations for the ester linkage.

C=N and C=C stretching vibrations associated with the thiazole and pyridine aromatic rings.

C-H stretching bands for both the aromatic and aliphatic protons.

C-S stretching vibrations related to the thiazole ring.

X-ray Crystallography for Solid-State Structure and Polymorphism

Should the compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the atomic connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. This method is also the gold standard for identifying and characterizing any potential polymorphic forms of the compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its isolation. Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the reaction progress and for preliminary purity checks.

High-Performance Liquid Chromatography (HPLC) would provide a quantitative assessment of the compound's purity. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak at a specific retention time would indicate a high degree of purity. HPLC can also be used on a preparative scale to purify the compound from reaction mixtures or impurities.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula C₁₂H₁₂N₂O₂S to confirm the empirical formula.

Theoretical Elemental Composition for C₁₂H₁₂N₂O₂S:

Carbon (C): 58.05%

Hydrogen (H): 4.87%

Nitrogen (N): 11.28%

Oxygen (O): 12.89%

Sulfur (S): 12.91%